molecular formula C8H9BrO B1336436 (3-Bromo-2-methylphenyl)methanol CAS No. 83647-43-2

(3-Bromo-2-methylphenyl)methanol

Cat. No. B1336436
CAS RN: 83647-43-2
M. Wt: 201.06 g/mol
InChI Key: XYDXDWXAAQXHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05256666

Procedure details

A solution of 40.7 g of sodium nitrate in 300 ml of water is added dropwise to a mixture, cooled to 0° C., of 888 ml of water, 162 ml of 47% hydrobromic acid and 81.2 g of 3-amino-2-methylbenzyl alcohol. Stirring is carried out for 30 minutes at 0° C., after which a suspension of 168.7 9 of copper(I) bromide in 750 ml of water is added a little at a time at this temperature. The reaction mixture is stirred in succession for 1 hour at 10° C., for 1 hour at room temperature and for 2 hours at 100° C. After cooling, the reaction mixture is extracted several times with ether. The combined organic phases are washed with water, dried and evaporated down. Purification by column chromatogrpahy over silica gel using toluene as the mobile phase gives 64.2 g of 3-bromo-2-methylbenzyl alcohol (mp. 97°-100° C.).
Quantity
40.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
168.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
162 mL
Type
reactant
Reaction Step Three
Quantity
81.2 g
Type
reactant
Reaction Step Three
Name
Quantity
888 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Na+].[BrH:6].N[C:8]1[C:9]([CH3:16])=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11][OH:12]>O.[Cu]Br>[Br:6][C:8]1[C:9]([CH3:16])=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11][OH:12] |f:0.1|

Inputs

Step One
Name
Quantity
40.7 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
168.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
750 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]Br
Step Three
Name
Quantity
162 mL
Type
reactant
Smiles
Br
Name
Quantity
81.2 g
Type
reactant
Smiles
NC=1C(=C(CO)C=CC1)C
Name
Quantity
888 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added a little at a time at this temperature
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred in succession for 1 hour at 10° C., for 1 hour at room temperature and for 2 hours at 100° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted several times with ether
WASH
Type
WASH
Details
The combined organic phases are washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
Purification by column chromatogrpahy over silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=C(CO)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 64.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.